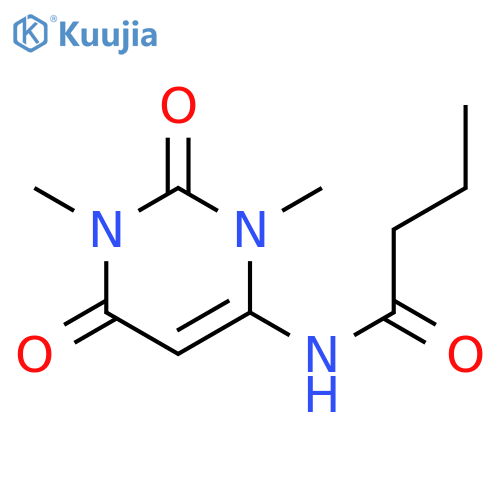Cas no 631868-65-0 (N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide)

631868-65-0 structure
商品名:N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide 化学的及び物理的性質
名前と識別子
-
- N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide
- N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)butanamide
- CHEMBL1543062
- N-(2,6-diketo-1,3-dimethyl-pyrimidin-4-yl)butyramide
- 631868-65-0
- SR-01000015250
- cid_2148437
- F1801-0005
- HMS2255C05
- N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butyramide
- MLS000103575
- SR-01000015250-1
- N-(1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)butanamide
- BDBM55335
- N-[1,3-dimethyl-2,6-bis(oxidanylidene)pyrimidin-4-yl]butanamide
- SMR000018853
- N~1~-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)BUTANAMIDE
- AKOS024609534
- CCG-195433
- HMS1654H19
-
- インチ: 1S/C10H15N3O3/c1-4-5-8(14)11-7-6-9(15)13(3)10(16)12(7)2/h6H,4-5H2,1-3H3,(H,11,14)
- InChIKey: RCIZIAKTYOYNBY-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC(=O)N(C)C(=O)N1C)(=O)CCC
計算された属性
- せいみつぶんしりょう: 225.11134135g/mol
- どういたいしつりょう: 225.11134135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 362
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.7Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1801-0005-1mg |
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide |
631868-65-0 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
| Life Chemicals | F1801-0005-2mg |
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide |
631868-65-0 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
| Life Chemicals | F1801-0005-3mg |
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide |
631868-65-0 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
| Life Chemicals | F1801-0005-2μmol |
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide |
631868-65-0 | 90%+ | 2μl |
$85.5 | 2023-05-17 |
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide 関連文献
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
631868-65-0 (N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide) 関連製品
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
